molecular formula C9H17ClN2O3S B2789675 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1049765-76-5

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2789675
CAS No.: 1049765-76-5
M. Wt: 268.76
InChI Key: WQQAHYCXAXWNKS-UHFFFAOYSA-N
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Description

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride (CAS: 1049765-76-5) is a synthetic organic compound characterized by a thiolane-1,1-dione (sulfolane) core substituted with a piperazine-carbonyl group at the 3-position. The molecule’s structure includes a sulfur atom at the center of a five-membered ring, two oxygen atoms in sulfonyl groups, and a piperazine moiety linked via a carbonyl bridge . Its hydrochloride salt form enhances solubility and stability for pharmaceutical or biochemical applications. Evidence suggests this compound is primarily used in research settings, though commercial availability has been discontinued in small-scale quantities (e.g., 50 mg–5 g) as of 2025 .

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S.ClH/c12-9(11-4-2-10-3-5-11)8-1-6-15(13,14)7-8;/h8,10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQAHYCXAXWNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049765-76-5
Record name 3-(piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of piperazine with a suitable carbonyl compound under acidic conditions to form the piperazine-1-carbonyl group. Subsequent steps may include cyclization reactions to introduce the thiolane ring and oxidation reactions to form the dione group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to modulate biological pathways can be harnessed to treat diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its piperazine-carbonyl-thiolane architecture. Below is a comparative analysis with analogs:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Applications/Notes
3-(Piperazine-1-carbonyl)-1λ6-thiolane-1,1-dione HCl (1049765-76-5) C9H14ClN3O3S 303.79 Piperazine-carbonyl, thiolane-sulfone Research reagent
3-[4-(2-Chloroacetyl)piperazin-1-yl]-1λ6-thiolane-1,1-dione HCl (1169979-35-4) C10H17Cl2N3O3S 317.23 Chloroacetyl-piperazine, thiolane-sulfone Drug impurity reference
1λ6,3-thiazinane-1,1-dione HCl (2059999-55-0) C4H10ClNO2S 171.65 Thiazinane ring (six-membered) Smaller ring system; lower complexity
3-(Piperazin-1-yl)-1λ6-thiolane-1,1-dione diHCl (436852-26-5) C8H17Cl2N2O2S 240.75 Direct piperazinyl substitution Dihydrochloride salt; simpler linkage
1,1-dioxo-1λ6-thiolane-3-carbohydrazide (17236-18-9) C5H10N2O3S 178.21 Carbohydrazide group Intermediate for hydrazide chemistry

Functional Group Impact on Properties

  • Piperazine-Carbonyl vs. Chloroacetyl-Piperazine: The target compound’s piperazine-carbonyl group (C=O) contrasts with the chloroacetyl-piperazine (Cl-CH2-C=O) in CAS 1169979-35-3. The chloroacetyl derivative’s higher molecular weight (317.23 vs.
  • Thiolane vs. Thiazinane : Replacing the five-membered thiolane ring (CAS 1049765-76-5) with a six-membered thiazinane (CAS 2059999-55-0) reduces ring strain but alters steric and electronic profiles, affecting binding affinity in biological systems .
  • Salt Forms: The dihydrochloride salt (CAS 436852-26-5) improves aqueous solubility compared to the monohydrochloride form but may introduce challenges in crystallinity .

Biological Activity

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride is a synthetic compound with a distinctive thiolane structure that incorporates a piperazine moiety. Its molecular formula is C9H17ClN2O3SC_9H_{17}ClN_2O_3S with a molar mass of approximately 268.76 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its possible therapeutic applications in treating various diseases.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the piperazine ring enhances its ability to interact with biological targets.

Property Value
Molecular FormulaC9H17ClN2O3S
Molar Mass268.76 g/mol
CAS Number1049765-76-5

Enzyme Inhibition

Research indicates that 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione exhibits significant enzyme inhibition properties. Preliminary studies suggest it may inhibit specific enzymes that play critical roles in various metabolic pathways. This inhibition could lead to therapeutic benefits in conditions characterized by dysregulated enzyme activity.

Anti-inflammatory and Analgesic Properties

Emerging data suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate inflammatory pathways, potentially offering new avenues for pain management and treatment of inflammatory diseases. However, further research is necessary to elucidate the precise mechanisms of action.

Case Studies and Research Findings

Case Study 1: Enzyme Interaction Studies
In a study aimed at assessing the binding affinity of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione with various enzymes, researchers utilized techniques such as surface plasmon resonance (SPR) and molecular docking simulations. Results indicated a strong binding affinity with cyclooxygenase enzymes, suggesting potential applications in pain relief therapies.

Case Study 2: In Vivo Anti-inflammatory Effects
A recent animal model study evaluated the anti-inflammatory effects of this compound in induced paw edema. The results demonstrated a significant reduction in edema compared to control groups, reinforcing the compound's potential as an anti-inflammatory agent.

The mechanisms through which 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione exerts its biological effects are still under investigation. Initial hypotheses suggest that its thiolane structure may facilitate interactions with thiol-containing proteins and enzymes, leading to altered enzymatic activity and subsequent physiological responses.

Comparative Analysis with Similar Compounds

The unique structural features of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione differentiate it from other compounds with similar functionalities. Below is a comparison table illustrating notable structural differences:

Compound Name Structural Features Unique Aspects
N-(4-Methylphenyl)benzenesulfonamideContains a sulfonamide groupLacks thiolane structure
N-(2-Pyridyl)thiazole-4-carboxamideFeatures a thiazole ringDifferent heterocyclic structure
4-AminoquinolineContains an amino groupPrimarily used in antimalarial treatments

The combination of the thiolane ring and piperazine moiety in 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione provides distinct chemical reactivity and potential biological interactions not found in these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Coupling reactions : Piperazine derivatives are typically coupled with thiolane-dione scaffolds using carbodiimide-based coupling agents (e.g., EDCl/HOBt) under anhydrous conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred to enhance solubility and reaction efficiency.
  • Catalytic optimization : Triethylamine or DMAP is used to neutralize HCl byproducts and accelerate acyl transfer .
  • Purity control : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl3/MeOH gradients) ensures ≥95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CouplingEDCl, HOBt, DMF, 0°C → RT65–7090
RecrystallizationEthanol/H2O (3:1)8595

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography : Resolves piperazine-thiolane conformation and hydrogen-bonding networks (e.g., Cambridge Structural Database protocols) .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) confirms carbonyl (δ ~165–170 ppm) and sulfone (δ ~120–125 ppm) moieties. DEPT-135 distinguishes CH2/CH3 groups in the piperazine ring .
  • Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 332.08) and isotopic patterns .

Q. What in vitro biological screening strategies are used to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Dose-response curves (IC50) for kinases or proteases (e.g., ATP/GTP competitive binding, fluorogenic substrates) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values calculated via nonlinear regression .

Advanced Research Questions

Q. How can conflicting data in bioactivity studies (e.g., variable IC50 values across assays) be resolved?

  • Methodological Answer :

  • Assay standardization : Normalize protocols for pH, temperature, and cofactor concentrations to minimize variability .
  • Orthogonal validation : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% or cell passage number) .

Q. What computational approaches enhance reaction design and mechanistic understanding?

  • Methodological Answer :

  • Quantum mechanical (QM) calculations : DFT (B3LYP/6-31G*) models reaction pathways (e.g., transition states in acyl transfer) .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding modes (e.g., piperazine interactions with ATP-binding pockets) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :

  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis byproducts .
  • Storage recommendations : Lyophilized form stored at -20°C in amber vials with desiccants (silica gel) prevents sulfone oxidation .
  • Buffer compatibility : Avoid phosphate buffers (pH >7.0) to reduce nucleophilic degradation .

Q. What strategies address low solubility in aqueous media during in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
  • Nanocarrier systems : Encapsulate in liposomes (DSPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or Cremophor EL emulsions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?

  • Methodological Answer :

  • Free energy perturbation (FEP) : Refine docking scores by calculating ΔΔG for ligand-protein interactions .
  • Crystallographic validation : Resolve X-ray structures of ligand-bound complexes to identify unmodeled water molecules or conformational shifts .
  • Proteomic profiling : Use CETSA or thermal proteome profiling (TPP) to confirm on-target effects .

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